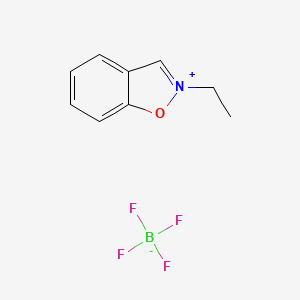

N-Ethylbenzisoxazolium tetrafluoroborate

Description

BenchChem offers high-quality N-Ethylbenzisoxazolium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethylbenzisoxazolium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-1,2-benzoxazol-2-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NO.BF4/c1-2-10-7-8-5-3-4-6-9(8)11-10;2-1(3,4)5/h3-7H,2H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZKECHXPFSOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196728 | |

| Record name | 2-Ethyl-1,2-benzisoxazole tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4611-62-5 | |

| Record name | 1,2-Benzisoxazolium, 2-ethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4611-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1,2-benzisoxazole tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-1,2-benzisoxazole tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-1,2-benzisoxazole tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Ethylbenzisoxazolium Tetrafluoroborate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N-Ethylbenzisoxazolium tetrafluoroborate is a reactive heterocyclic salt with significant potential in organic synthesis, particularly as a coupling reagent. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its established and potential applications. Drawing on direct evidence where available and making logical inferences from the well-established chemistry of related benzisoxazolium salts and peptide coupling reagents, this document serves as a technical resource for researchers looking to leverage the unique reactivity of this compound.

Introduction: The Chemistry and Significance of N-Ethylbenzisoxazolium Salts

N-Ethylbenzisoxazolium tetrafluoroborate, identified by its CAS number 4611-62-5, belongs to the class of N-alkylated benzisoxazolium salts. These compounds are characterized by a fused benzene and isoxazole ring system, with a quaternary nitrogen atom that renders the molecule susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their utility in organic synthesis.

The primary interest in N-Ethylbenzisoxazolium tetrafluoroborate stems from its function as a peptide-coupling reagent. In this role, it facilitates the formation of amide bonds, a fundamental transformation in the synthesis of peptides and small molecule therapeutics. The tetrafluoroborate anion is a non-nucleophilic counterion, ensuring that the reactivity of the cation is the dominant feature.

Physicochemical Properties

A summary of the known and inferred physicochemical properties of N-Ethylbenzisoxazolium tetrafluoroborate is presented in Table 1.

| Property | Value/Description | Source |

| CAS Number | 4611-62-5 | |

| Molecular Formula | C₉H₁₀BF₄NO | |

| Molecular Weight | 234.99 g/mol | |

| Melting Point | 109.5–110.2 °C | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in acetonitrile; slightly soluble in dichloromethane; soluble in aqueous acid (unstable) |

Synthesis of N-Ethylbenzisoxazolium Tetrafluoroborate

The synthesis of N-Ethylbenzisoxazolium tetrafluoroborate is achieved through the ethylation of benzisoxazole. A reliable method involves the use of a powerful ethylating agent, triethyloxonium tetrafluoroborate.

Synthetic Pathway

The reaction proceeds via the quaternization of the nitrogen atom of the benzisoxazole ring by the ethyl group from triethyloxonium tetrafluoroborate.

Figure 1: Proposed synthesis of N-Ethylbenzisoxazolium tetrafluoroborate.

Detailed Experimental Protocol (Proposed)

This protocol is based on the established method of ethylation with triethyloxonium tetrafluoroborate and general laboratory practices.

-

Preparation of Reactants: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve benzisoxazole (1 equivalent) in anhydrous dichloromethane.

-

Addition of Ethylation Reagent: To the stirred solution, add a solution of triethyloxonium tetrafluoroborate (1.1 equivalents) in anhydrous dichloromethane dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography.

-

Isolation of Product: Upon completion, the product may precipitate from the solution. If not, the solvent can be reduced in volume under reduced pressure. The resulting solid is collected by filtration, washed with cold, anhydrous diethyl ether, and dried under vacuum.

Reactivity and Mechanism of Action

The reactivity of N-Ethylbenzisoxazolium tetrafluoroborate is centered around the electrophilicity of the isoxazolium ring, which readily undergoes nucleophilic attack.

Reaction with Nucleophiles

The reaction with a generic nucleophile (Nu⁻) leads to the ring-opening of the benzisoxazolium cation to form an o-hydroxy-N-ethylbenzamido derivative.

Figure 2: General reaction of N-Ethylbenzisoxazolium ion with a nucleophile.

Application in Peptide Synthesis

As a peptide coupling reagent, N-Ethylbenzisoxazolium tetrafluoroborate activates a carboxylic acid, making it susceptible to nucleophilic attack by the amino group of another amino acid.

The proposed mechanism involves the formation of a highly reactive enol-ester intermediate.

-

Activation of Carboxylic Acid: The carboxylate of an N-protected amino acid attacks the benzisoxazolium ring, leading to the formation of an unstable adduct.

-

Formation of the Enol-Ester: This adduct rapidly rearranges to form a reactive enol-ester.

-

Nucleophilic Attack by Amine: The amino group of a second amino acid (or peptide) attacks the activated carbonyl of the enol-ester.

-

Formation of the Peptide Bond: A tetrahedral intermediate is formed, which then collapses to yield the new peptide bond and releases o-hydroxy-N-ethylbenzamide as a byproduct.

Figure 3: Proposed workflow for peptide coupling using N-Ethylbenzisoxazolium tetrafluoroborate.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzene ring, a characteristic signal for the proton on the isoxazolium ring, and signals for the ethyl group (a quartet and a triplet).

-

¹³C NMR: Signals for the aromatic carbons, the carbons of the isoxazolium ring, and the ethyl group carbons are anticipated. The carbons in the heterocyclic ring will be deshielded.

-

FTIR: Characteristic peaks for the aromatic C-H and C=C stretching, as well as strong bands associated with the tetrafluoroborate anion, are expected.

-

Mass Spectrometry: The mass spectrum should show a parent ion corresponding to the N-Ethylbenzisoxazolium cation (C₉H₁₀NO⁺).

Handling and Storage

N-Ethylbenzisoxazolium tetrafluoroborate should be handled in a well-ventilated area, and personal protective equipment should be worn. It is advisable to store the compound in a cool, dry place under an inert atmosphere to prevent hydrolysis, as the tetrafluoroborate anion can be susceptible to decomposition in the presence of moisture.

Conclusion

N-Ethylbenzisoxazolium tetrafluoroborate is a valuable reagent for organic synthesis, particularly for the formation of amide bonds in peptide synthesis. Its synthesis from benzisoxazole is straightforward, and its reactivity is governed by the electrophilic nature of the benzisoxazolium ring. While detailed characterization and a broader range of applications are yet to be extensively documented in the scientific literature, its known properties and the well-understood chemistry of related compounds provide a strong foundation for its use in synthetic laboratories. Further research into the full scope of its reactivity is warranted and could unveil novel applications in organic and medicinal chemistry.

References

-

e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Inc. [Link]

The Mechanism of N-Ethylbenzisoxazolium Tetrafluoroborate in Peptide Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of the Peptide Bond

The synthesis of peptides, the very architects of biological function, hinges on the efficient and precise formation of the amide bond. This seemingly straightforward linkage between two amino acids presents a significant chemical challenge: the carboxyl group of one amino acid must be selectively activated to react with the amino group of another, all while preserving the stereochemical integrity of the chiral centers. Over the decades, a vast arsenal of coupling reagents has been developed to facilitate this critical transformation. Among these, isoxazolium salts, and specifically N-Ethylbenzisoxazolium tetrafluoroborate, represent a classic and insightful chapter in the ongoing story of peptide synthesis. This guide will provide an in-depth exploration of the mechanism, application, and nuances of this particular reagent.

The Isoxazolium Salt Strategy: A Legacy of Innovation

The utility of isoxazolium salts as activating agents in peptide synthesis is a concept rooted in the pioneering work of R.B. Woodward and further explored and expanded upon by D.S. Kemp. The core principle lies in the transformation of a stable carboxylic acid into a highly reactive intermediate that is primed for nucleophilic attack by an amine. N-Ethylbenzisoxazolium tetrafluoroborate, often associated with Kemp's contributions to the field, embodies this strategy.

The Core Mechanism: Unraveling the Activation and Coupling Cascade

The efficacy of N-Ethylbenzisoxazolium tetrafluoroborate in peptide coupling is centered around a two-stage process: the activation of the carboxylic acid to form a reactive enol ester, followed by the aminolysis of this intermediate to yield the desired peptide bond.

Part 1: Activation - The Formation of the Reactive Enol Ester

The process is initiated by the reaction of the N-protected amino acid's carboxylate with N-Ethylbenzisoxazolium tetrafluoroborate in the presence of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

-

Deprotonation: The tertiary amine abstracts the proton from the carboxylic acid, forming a carboxylate anion. This step is crucial as it generates the nucleophile required for the subsequent reaction.

-

Nucleophilic Attack: The carboxylate anion then attacks the electrophilic C3 position of the N-ethylbenzisoxazolium cation.

-

Ring Opening: This attack leads to the opening of the isoxazolium ring, forming a highly reactive enol ester intermediate. The driving force for this ring opening is the formation of a stable aromatic system in the byproduct.

This enol ester is the "activated" form of the carboxylic acid. Its reactivity stems from the excellent leaving group character of the opened isoxazolium moiety, which renders the carbonyl carbon highly susceptible to nucleophilic attack.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a general framework for a solution-phase peptide coupling using N-Ethylbenzisoxazolium tetrafluoroborate. It is essential to note that optimal conditions, including solvent, temperature, and reaction time, may vary depending on the specific amino acids being coupled.

Materials

-

N-Protected amino acid (1.0 equivalent)

-

C-Protected amino acid or peptide with a free amine (1.0 - 1.2 equivalents)

-

N-Ethylbenzisoxazolium tetrafluoroborate (1.1 equivalents)

-

Tertiary amine (e.g., Triethylamine or DIPEA) (1.1 equivalents for the carboxyl component, and 1.0 equivalent for the amine component if it is a salt)

-

Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)

Procedure

-

Dissolution: Dissolve the N-protected amino acid in the chosen anhydrous solvent in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add the tertiary amine to the solution and stir for a few minutes at room temperature.

-

Activation: Add N-Ethylbenzisoxazolium tetrafluoroborate to the reaction mixture. The solution may become cloudy as the reagent dissolves and reacts. Stir the mixture for 15-30 minutes at room temperature to allow for the complete formation of the reactive enol ester.

-

Amine Addition: In a separate flask, dissolve the C-protected amino acid (or peptide) in the same anhydrous solvent. If the amine component is a hydrochloride or trifluoroacetate salt, add one equivalent of the tertiary amine to neutralize it. Add this solution to the activated carboxyl component.

-

Coupling Reaction: Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can range from a few hours to overnight.

-

Work-up and Purification: Once the reaction is complete, the reaction mixture is typically washed with a dilute acid solution (e.g., 1N HCl) to remove excess base, followed by a wash with a dilute base solution (e.g., saturated NaHCO₃) to remove the unreacted carboxylic acid and the byproduct. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude peptide is then purified, typically by column chromatography on silica gel or by preparative HPLC.

Scientific Integrity and Trustworthiness: Mitigating Side Reactions

A robust peptide coupling protocol is one that not only provides high yields but also minimizes side reactions that can compromise the purity and integrity of the final peptide.

Racemization: The Ever-Present Threat

One of the most significant challenges in peptide synthesis is the prevention of racemization at the chiral center of the activated amino acid. The formation of the enol ester intermediate can, under certain conditions, facilitate the loss of stereochemical integrity through the formation of an oxazolone intermediate.

Minimizing Racemization:

-

Choice of Base: The use of a sterically hindered, non-nucleophilic base like DIPEA is generally recommended over less hindered bases like triethylamine.

-

Temperature Control: Performing the activation and coupling at lower temperatures (e.g., 0 °C) can often suppress the rate of racemization.

-

Reaction Time: Minimizing the time the activated species exists before the addition of the amine component can also be beneficial.

-

Protecting Groups: The nature of the N-protecting group can influence the rate of racemization. Urethane-based protecting groups like Fmoc and Boc are known to be effective at suppressing racemization compared to acyl-type protecting groups.

Other Potential Side Reactions

-

N-Acylurea Formation: While more common with carbodiimide-based coupling reagents, the possibility of side reactions involving the rearrangement of the activated intermediate should always be considered.

-

Incomplete Coupling: Sterically hindered amino acids may require longer reaction times, higher temperatures, or the use of a more polar solvent like DMF to achieve complete coupling.

Data Presentation: A Comparative Overview

While specific quantitative data for N-Ethylbenzisoxazolium tetrafluoroborate is less prevalent in recent literature compared to more modern reagents, a general comparison can be made based on the known reactivity of isoxazolium salts.

| Coupling Reagent | Activation Speed | Racemization Risk | Byproduct Removal |

| N-Ethylbenzisoxazolium tetrafluoroborate | Moderate | Moderate | Aqueous Extraction/Chromatography |

| DCC/HOBt | Moderate | Low (with HOBt) | Filtration (DCU) |

| HBTU/HATU | Fast | Low | Aqueous Extraction/Chromatography |

| EDC/HOBt | Moderate | Low (with HOBt) | Aqueous Extraction |

This table provides a qualitative comparison. Actual performance can vary significantly based on the specific peptide sequence and reaction conditions.

Conclusion: A Foundational Reagent in the Peptide Chemist's Toolkit

N-Ethylbenzisoxazolium tetrafluoroborate, while perhaps not as commonly employed in contemporary high-throughput peptide synthesis as some of the more modern phosphonium and aminium-based reagents, remains a valuable and mechanistically insightful tool. Its study provides a clear illustration of the fundamental principles of carboxylic acid activation via reactive intermediates. For the research scientist and drug development professional, a thorough understanding of the mechanism of action of such classic reagents provides a strong foundation for troubleshooting existing protocols and for the rational design of new synthetic strategies. The key to its successful application lies in a careful consideration of the reaction conditions, particularly the choice of base and temperature, to maximize coupling efficiency while minimizing the potential for racemization.

References

-

Kemp, D. S. (1979). Racemization in peptide synthesis. In The Peptides: Analysis, Synthesis, Biology (Vol. 1, pp. 315-383). Academic Press. [Link]

-

Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A new synthesis of peptides. Journal of the American Chemical Society, 83(4), 1010-1012. [Link]

-

Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126. [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

An In-Depth Technical Guide to N-Ethylbenzisoxazolium Tetrafluoroborate in Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylbenzisoxazolium tetrafluoroborate, widely known in the scientific community as Woodward's Reagent K, stands as a potent and versatile reagent in the field of biochemistry. Its primary utility lies in the activation of carboxyl groups, facilitating the formation of amide bonds—a cornerstone of peptide synthesis and bioconjugation. This guide provides a comprehensive exploration of the reagent's mechanistic underpinnings, practical applications, and detailed protocols for its use in both peptide synthesis and protein modification. By delving into the causality behind experimental choices and presenting validated methodologies, this document serves as an authoritative resource for researchers seeking to leverage the unique capabilities of N-Ethylbenzisoxazolium tetrafluoroborate in their work.

Introduction: The Chemical Identity and Significance of N-Ethylbenzisoxazolium Tetrafluoroborate

N-Ethylbenzisoxazolium tetrafluoroborate (Woodward's Reagent K) is an isoxazolium salt that has carved a significant niche in the bioconjugation toolkit. Its efficacy stems from its ability to react selectively with carboxyl groups, transforming them into highly reactive intermediates that are susceptible to nucleophilic attack. This property makes it an invaluable tool for forging amide bonds between amino acids in peptide synthesis and for covalently linking molecules to proteins.

The key to its function is the activation of the carboxyl group to form an enol ester intermediate. This intermediate is significantly more reactive than the original carboxylic acid, allowing for efficient bond formation with amine nucleophiles under mild conditions. This targeted reactivity is crucial in the complex biochemical environment of peptide and protein chemistry, where minimizing side reactions and preserving the integrity of sensitive functional groups is paramount.

Core Application: Peptide Synthesis

The synthesis of peptides, from simple dipeptides to complex polypeptide chains, relies on the efficient and stereochemically controlled formation of amide (peptide) bonds.[1] N-Ethylbenzisoxazolium tetrafluoroborate serves as a powerful coupling reagent in this process, enabling the stepwise addition of amino acids to a growing peptide chain.

Mechanism of Action in Peptide Coupling

The fundamental role of a coupling reagent is to activate the C-terminal carboxylic acid of one amino acid, preparing it for reaction with the N-terminal amine of another. The generally accepted mechanism for N-Ethylbenzisoxazolium tetrafluoroborate involves the following key steps:

-

Reaction with the Carboxyl Group: The isoxazolium salt reacts with the carboxylate of an N-protected amino acid.

-

Formation of the Enol Ester Intermediate: This reaction proceeds through the formation of a highly reactive enol ester. This intermediate effectively functions as an "activated" form of the carboxylic acid.

-

Nucleophilic Attack by the Amine: The N-terminal amine of the incoming amino acid acts as a nucleophile, attacking the carbonyl carbon of the enol ester.

-

Peptide Bond Formation and Byproduct Release: The tetrahedral intermediate formed collapses to yield the desired peptide bond and releases a stable, water-soluble byproduct.

This mechanism is advantageous as it proceeds under mild conditions and the byproducts are generally easy to remove during purification.

Diagram: Mechanism of Peptide Bond Formation using N-Ethylbenzisoxazolium Tetrafluoroborate

Caption: Carboxyl activation and subsequent peptide bond formation.

Experimental Protocol: Solution-Phase Dipeptide Synthesis

This protocol provides a general framework for the synthesis of a dipeptide in solution using N-Ethylbenzisoxazolium tetrafluoroborate.

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N-Ethylbenzisoxazolium tetrafluoroborate

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolution of Reactants:

-

In a clean, dry reaction vessel, dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in the anhydrous solvent.

-

Add the tertiary base (e.g., TEA, 1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

-

-

Activation:

-

Add N-Ethylbenzisoxazolium tetrafluoroborate (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reaction Work-up and Purification:

-

Once the reaction is complete, the solvent is typically removed under reduced pressure.

-

The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude dipeptide can be further purified by column chromatography or recrystallization.

-

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent hydrolysis of the reactive enol ester intermediate, which would lead to the regeneration of the carboxylic acid and a reduction in yield.

-

Tertiary Base: The tertiary base is essential to deprotonate the carboxylic acid, forming the carboxylate anion which is the active nucleophile in the initial reaction with the reagent. It also neutralizes the hydrochloride of the amino acid ester. An excess is used to drive the reaction to completion.

-

Washing Steps: The aqueous washes are crucial for removing the water-soluble byproducts of the coupling reaction, as well as any unreacted starting materials and the tertiary base, leading to a purer product.

Advanced Application: Protein Modification and Bioconjugation

Beyond de novo peptide synthesis, N-Ethylbenzisoxazolium tetrafluoroborate is a valuable reagent for the chemical modification of existing proteins. This is a key strategy in creating bioconjugates for a wide range of applications, including diagnostics, therapeutics, and fundamental biological studies.

Targeting Carboxyl Groups on Proteins

The side chains of aspartic acid (Asp) and glutamic acid (Glu) residues, as well as the C-terminus of a protein, possess carboxyl groups that can be targeted for modification. By activating these carboxyl groups, it is possible to attach a variety of molecules, such as fluorescent dyes, polyethylene glycol (PEG), or small molecule drugs.

Considerations for Protein Modification

When modifying proteins, several factors must be considered to ensure a successful conjugation:

-

pH Control: The pH of the reaction buffer is critical. The reaction is typically carried out in a slightly acidic to neutral pH range to ensure the carboxyl groups are sufficiently deprotonated to react while maintaining the structural integrity of the protein.

-

Reagent Stoichiometry: The molar ratio of the reagent to the protein must be carefully optimized. An excess of the reagent can lead to non-specific modifications and potential protein denaturation, while an insufficient amount will result in low conjugation efficiency.

-

Reaction Time and Temperature: These parameters should be controlled to achieve the desired level of modification without causing protein degradation.

-

Protein Stability: The target protein must be stable under the reaction conditions.

Experimental Protocol: General Procedure for Protein Modification

This protocol outlines a general method for the modification of a protein's carboxyl groups.

Materials:

-

Protein of interest in a suitable buffer (e.g., MES or phosphate buffer)

-

N-Ethylbenzisoxazolium tetrafluoroborate solution (freshly prepared)

-

Amine-containing molecule to be conjugated (e.g., a fluorescent dye with a primary amine)

-

Quenching reagent (e.g., hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation:

-

Dissolve or dialyze the protein into the desired reaction buffer at a suitable concentration.

-

-

Activation and Conjugation:

-

Add the freshly prepared N-Ethylbenzisoxazolium tetrafluoroborate solution to the protein solution with gentle stirring. The optimal molar excess of the reagent should be determined empirically.

-

Allow the activation reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 4°C).

-

Add the amine-containing molecule to be conjugated to the reaction mixture.

-

Continue to stir for several hours to overnight.

-

-

Quenching and Purification:

-

Quench any unreacted enol esters by adding a quenching reagent like hydroxylamine.

-

Purify the bioconjugate from unreacted reagents and byproducts using size-exclusion chromatography, dialysis, or another appropriate method.

-

-

Characterization:

-

Characterize the resulting bioconjugate to determine the degree of labeling and confirm that the protein's structure and function are retained.

-

Diagram: Workflow for Protein Modification

Caption: Stepwise process for protein bioconjugation.

Data Presentation: Comparative Performance

While specific yield and racemization data for N-Ethylbenzisoxazolium tetrafluoroborate can vary depending on the specific amino acids and reaction conditions, the following table provides a representative comparison with other common coupling reagents. It is important to note that these values are illustrative and should be optimized for each specific application.

| Coupling Reagent | Typical Yield (%) | Relative Racemization Risk | Key Features |

| N-Ethylbenzisoxazolium Tetrafluoroborate | 80-95 | Low to Moderate | Forms a reactive enol ester; water-soluble byproducts. |

| DCC/HOBt | 85-95 | Low | Widely used; insoluble DCU byproduct can be problematic. |

| HBTU/DIPEA | >95 | Very Low | High efficiency and fast reaction times. |

| HATU/DIPEA | >98 | Very Low | Highly efficient, especially for sterically hindered amino acids. |

Conclusion and Future Perspectives

N-Ethylbenzisoxazolium tetrafluoroborate remains a relevant and powerful tool in the arsenal of the biochemist and drug development professional. Its ability to efficiently activate carboxyl groups for amide bond formation underpins its utility in both the construction of novel peptide entities and the functional modification of complex proteins. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this reagent. As the demand for more sophisticated bioconjugates and synthetic peptides grows, a thorough understanding of the chemistry and practical application of reagents like Woodward's Reagent K will continue to be essential for innovation in the life sciences.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.

- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(26), 9678–9683.

- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.

- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.

Sources

An In-Depth Technical Guide to N-Ethylbenzisoxazolium tetrafluoroborate (CAS 4611-62-5): A Senior Application Scientist's Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Classic Reagent in Modern Synthesis

N-Ethylbenzisoxazolium tetrafluoroborate, bearing the CAS number 4611-62-5, is a versatile chemical reagent with a significant history in the field of organic synthesis, particularly in the realms of peptide chemistry and protein modification. Often recognized by its common name, Woodward's Reagent K, this compound belongs to the family of isoxazolium salts that have proven invaluable for the activation of carboxyl groups. This guide provides a comprehensive technical overview of N-Ethylbenzisoxazolium tetrafluoroborate, delving into its core chemical principles, mechanistic intricacies, and practical applications, designed to empower researchers in their experimental endeavors.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 4611-62-5 | [1][2] |

| Molecular Formula | C₉H₁₀BF₄NO | [3] |

| Molecular Weight | 234.99 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 108-110 °C | [3] |

| Solubility | Soluble in acetonitrile; slightly soluble in dichloromethane; soluble in aqueous acid (unstable above pH 4) | [3] |

| Storage Temperature | 0-5°C | [3] |

| Sensitivity | Hygroscopic | [3] |

Safety and Handling: N-Ethylbenzisoxazolium tetrafluoroborate should be handled with care in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[3]

The Core Mechanism: Activation of Carboxylic Acids

The primary utility of N-Ethylbenzisoxazolium tetrafluoroborate lies in its ability to activate carboxylic acids, rendering them susceptible to nucleophilic attack. This process is central to its application as a peptide coupling reagent. The reaction mechanism proceeds through a series of well-defined steps.

The initial step involves the reaction of the isoxazolium salt with a base, which abstracts a proton from the 3-position of the isoxazole ring. This leads to the formation of a highly reactive keto-ketenimine intermediate. This intermediate then readily reacts with a carboxylic acid to form an enol ester. This enol ester is a highly activated species, primed for reaction with a nucleophile, such as the amino group of an amino acid or peptide.[4]

Application in Peptide Synthesis: A Step-by-Step Workflow

While newer peptide coupling reagents have emerged, Woodward's Reagent K remains a valuable tool, particularly in specific applications where its reactivity profile is advantageous.

Experimental Protocol: Solution-Phase Peptide Coupling

This protocol outlines a general procedure for the coupling of two amino acid derivatives in solution.

-

Reactant Preparation:

-

Dissolve one equivalent of the N-protected amino acid (the carboxylic acid component) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

-

In a separate flask, dissolve one equivalent of the C-protected amino acid (the amine component) in the same anhydrous solvent.

-

-

Activation of the Carboxylic Acid:

-

To the solution of the N-protected amino acid, add one equivalent of a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) and stir for a few minutes at room temperature.

-

Add one equivalent of N-Ethylbenzisoxazolium tetrafluoroborate to the mixture. Stir at room temperature for a predetermined activation time (typically 30-60 minutes). The formation of the activated enol ester can sometimes be monitored by spectroscopic methods.

-

-

Coupling Reaction:

-

Slowly add the solution of the C-protected amino acid to the activated carboxyl component.

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent is typically removed under reduced pressure.

-

The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine to remove unreacted starting materials and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated.

-

The crude peptide is then purified by a suitable method, such as column chromatography or recrystallization.

-

Beyond Peptides: The Realm of Protein Modification

A significant and powerful application of N-Ethylbenzisoxazolium tetrafluoroborate is in the chemical modification of proteins. Its reactivity is not limited to carboxyl groups; other nucleophilic side chains of amino acid residues can also be targeted.

The reaction of Woodward's Reagent K with a carboxyl group on a protein yields a stable enol ester. However, its reaction with other nucleophiles such as sulfhydryl (cysteine), hydroxyl (serine, threonine, tyrosine), amino (lysine), and imidazole (histidine) groups results in the formation of unsaturated ketones. This differential reactivity can be exploited for selective modification and labeling of proteins.[5] For instance, the unsaturated ketone products can be selectively reduced with sodium borohydride, offering a pathway for introducing labels or other functionalities.[5]

This capability has been utilized to probe the active sites of enzymes and to identify essential amino acid residues for protein function.[4]

Comparative Analysis with Other Coupling Reagents

The landscape of peptide synthesis is populated with a diverse array of coupling reagents, each with its own set of advantages and disadvantages. While a direct quantitative comparison is challenging due to the variability in peptide sequences and reaction conditions, a qualitative assessment can be made.

| Reagent Class | Examples | General Characteristics |

| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Can lead to racemization and formation of N-acylurea byproducts. Often used with additives like HOBt or Oxyma to suppress side reactions. |

| Onium Salts (Aminium/Uronium) | HBTU, HATU, TBTU | High coupling efficiency, fast reaction times, and low racemization. Generally more expensive than carbodiimides. |

| Phosphonium Salts | PyBOP, PyAOP | Similar to onium salts in terms of efficiency and low racemization. |

| Isoxazolium Salts | N-Ethylbenzisoxazolium tetrafluoroborate | Effective for carboxyl activation. Can also modify other nucleophilic residues in proteins. |

The choice of coupling reagent is a critical decision in peptide synthesis, influencing yield, purity, and the extent of side reactions like racemization.[6] While onium and phosphonium salts are often favored for their high efficiency and low racemization rates in routine solid-phase peptide synthesis,[7] N-Ethylbenzisoxazolium tetrafluoroborate offers a unique reactivity profile that makes it particularly useful for specific applications in both peptide synthesis and protein chemistry.

Conclusion and Future Perspectives

N-Ethylbenzisoxazolium tetrafluoroborate, a reagent with a rich history, continues to be a relevant and valuable tool for chemists. Its well-understood mechanism of carboxyl activation via an enol ester intermediate provides a reliable method for amide bond formation. Furthermore, its broader reactivity towards other nucleophilic functional groups opens up avenues for the strategic modification of complex biomolecules like proteins. While modern coupling reagents may offer advantages in terms of speed and suppression of racemization in standard peptide synthesis, the unique characteristics of Woodward's Reagent K ensure its continued place in the synthetic chemist's toolbox, particularly for specialized applications in chemical biology and drug discovery. As the demand for sophisticated peptides and protein conjugates grows, a deep understanding of the capabilities of classic reagents like N-Ethylbenzisoxazolium tetrafluoroborate will remain essential for innovation in the field.

References

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4611-62-5 CAS MSDS (N-ETHYLBENZISOXAZOLIUM TETRAFLUOROBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Gas-Phase Amidation of Carboxylic Acids with Woodward’s Reagent K Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel method for chemical modification of functional groups other than a carboxyl group in proteins by N-ethyl-5-phenylisooxazolium-3'-sulfonate (Woodward's reagent-K): inhibition of ADP-induced platelet responses involves covalent modification of aggregin, an ADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Ethylbenzisoxazolium Tetrafluoroborate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling a Versatile Reagent for Amide Bond Formation

In the landscape of modern organic synthesis, particularly in the intricate field of peptide chemistry and drug development, the demand for efficient, reliable, and racemization-suppressing coupling reagents is paramount. N-Ethylbenzisoxazolium tetrafluoroborate, a crystalline, bench-stable salt, has emerged as a significant tool in the synthetic chemist's arsenal. This guide provides an in-depth exploration of its molecular characteristics, a detailed protocol for its synthesis, and the mechanistic underpinnings of its application, tailored for researchers and professionals in the chemical and pharmaceutical sciences. Its primary utility lies in its capacity to activate carboxylic acids, facilitating the formation of amide bonds—a cornerstone of peptide and small molecule synthesis.[1][2]

Part 1: Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and the distribution of charge within N-Ethylbenzisoxazolium tetrafluoroborate are fundamental to its reactivity. The compound is an ionic salt, comprising an organic N-Ethylbenzisoxazolium cation and an inorganic tetrafluoroborate anion.

The N-Ethylbenzisoxazolium Cation: A Pre-activated Electrophile

The cationic portion is the powerhouse of the reagent. It consists of a benzisoxazole heterocyclic system where the nitrogen atom is quaternized by an ethyl group. This N-alkylation is crucial; it transforms the otherwise stable aromatic ring into a highly reactive electrophilic species. The positive charge is delocalized across the heterocyclic system, but the carbon atom of the oxazole ring becomes particularly susceptible to nucleophilic attack. This inherent reactivity is the basis for its function as a carboxylic acid activator.

Below is a two-dimensional representation of the molecular structure of N-Ethylbenzisoxazolium tetrafluoroborate.

Caption: Molecular structure of N-Ethylbenzisoxazolium tetrafluoroborate.

The Tetrafluoroborate Anion: A Non-Nucleophilic Counterion

The choice of the tetrafluoroborate (BF₄⁻) anion is deliberate and critical for the reagent's efficacy. BF₄⁻ is a classic example of a non-coordinating, non-nucleophilic anion. Its tetrahedral geometry and the high electronegativity of the fluorine atoms result in a diffuse negative charge, rendering it a poor nucleophile. This is essential to prevent it from competing with the desired nucleophile (the amine in peptide synthesis) in attacking the activated carboxylic acid, thereby minimizing side reactions.

Molecular Weight and Physicochemical Properties

A precise understanding of the molecular weight is fundamental for stoichiometric calculations in synthesis. The molecular formula of N-Ethylbenzisoxazolium tetrafluoroborate is C₉H₁₀BF₄NO.[3]

| Component | Formula | Atom | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Cation | C₉H₁₀NO⁺ | Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 10 | 1.008 | 10.080 | ||

| Nitrogen (N) | 1 | 14.007 | 14.007 | ||

| Oxygen (O) | 1 | 15.999 | 15.999 | ||

| Anion | BF₄⁻ | Boron (B) | 1 | 10.81 | 10.810 |

| Fluorine (F) | 4 | 18.998 | 75.992 | ||

| Total | C₉H₁₀BF₄NO | Molecular Weight | ~234.99 |

Key Physicochemical Properties:

-

Appearance: Crystalline solid[3]

-

Melting Point: 109.5–110.2 °C[1]

-

Solubility: Soluble in acetonitrile, slightly soluble in dichloromethane. It is also soluble in aqueous acid but is unstable at a pH above 4.[3]

-

Stability and Storage: The compound is moisture-sensitive and should be stored in a cool, dry place.[1]

Part 2: Synthesis and Characterization

The synthesis of N-Ethylbenzisoxazolium tetrafluoroborate is a straightforward alkylation reaction. The trustworthiness of this protocol lies in its reliance on well-established reactivity principles of heterocyclic compounds and powerful alkylating agents.

Experimental Protocol: Synthesis of N-Ethylbenzisoxazolium tetrafluoroborate

This protocol is based on the reported method of ethylating benzisoxazole with triethyloxonium tetrafluoroborate.[1]

Materials:

-

Benzisoxazole

-

Triethyloxonium tetrafluoroborate (Meerwein's salt)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Schlenk flask and standard glassware, dried in an oven

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, add benzisoxazole (1.0 equivalent) to a Schlenk flask equipped with a magnetic stir bar. Dissolve the benzisoxazole in anhydrous dichloromethane.

-

Addition of Alkylating Agent: In a separate flask, dissolve triethyloxonium tetrafluoroborate (1.1 equivalents) in anhydrous dichloromethane. Slowly add this solution to the stirred solution of benzisoxazole at room temperature.

-

Causality Explanation: Triethyloxonium tetrafluoroborate is a potent ethylating agent, readily transferring an ethyl cation (Et⁺). The nitrogen atom of the benzisoxazole acts as a nucleophile, attacking the electrophilic ethyl group. Using a slight excess of the alkylating agent ensures complete conversion of the starting material.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the benzisoxazole spot.

-

Product Precipitation: Upon completion, add anhydrous diethyl ether to the reaction mixture until the product precipitates out as a white solid.

-

Causality Explanation: N-Ethylbenzisoxazolium tetrafluoroborate is insoluble in diethyl ether, a non-polar solvent, while the starting materials and any unreacted Meerwein's salt have some solubility. This allows for efficient isolation of the desired product.

-

-

Isolation and Purification: Collect the precipitate by filtration under an inert atmosphere. Wash the solid with copious amounts of anhydrous diethyl ether to remove any residual starting materials.

-

Drying: Dry the resulting white crystalline solid under high vacuum to remove all traces of solvent.

Caption: Experimental workflow for the synthesis of N-Ethylbenzisoxazolium tetrafluoroborate.

Spectroscopic Characterization (Illustrative)

-

¹H NMR (in CD₃CN): One would expect to see aromatic protons in the range of 7.5-8.5 ppm. The ethyl group would exhibit a quartet for the -CH₂- protons (around 4.5 ppm, deshielded by the adjacent positive nitrogen) and a triplet for the -CH₃ protons (around 1.5 ppm).

-

¹³C NMR (in CD₃CN): Aromatic carbons would appear in the 110-150 ppm region. The -CH₂- carbon of the ethyl group would be significantly downfield (around 50-60 ppm), and the -CH₃ carbon would be upfield (around 15-20 ppm).

-

¹⁹F NMR (in CD₃CN): A sharp singlet would be expected for the tetrafluoroborate anion around -150 ppm.

-

IR (ATR): Characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the heterocyclic ring, and strong, broad absorbances for the B-F bonds of the tetrafluoroborate anion (typically around 1000-1100 cm⁻¹).

Part 3: Application in Peptide Synthesis

The primary application of N-Ethylbenzisoxazolium tetrafluoroborate is as a coupling reagent in peptide synthesis. It serves to activate the carboxylic acid of an N-protected amino acid, converting it into a highly reactive species that is readily attacked by the free amine of another amino acid or peptide chain.

Mechanism of Action

The mechanism involves a two-step process: activation followed by nucleophilic acyl substitution.

-

Activation Step: The carboxylate anion of an N-protected amino acid acts as a nucleophile, attacking the electrophilic carbon of the N-Ethylbenzisoxazolium cation. This results in the opening of the isoxazole ring to form a highly reactive enol ester intermediate (o-hydroxy-N-ethylbenzamido derivative).[1] This intermediate is essentially a "super active ester".

-

Coupling Step: The free amino group of the second amino acid (or peptide) then attacks the carbonyl carbon of this activated enol ester. This nucleophilic acyl substitution reaction forms the new peptide bond and releases o-hydroxy-N-ethylbenzamide as a water-soluble byproduct, which is easily removed during workup.

The entire process is designed to be efficient and to minimize racemization at the chiral center of the activated amino acid, a critical requirement for the synthesis of biologically active peptides.

Caption: Logical flow of the peptide coupling mechanism.

Conclusion

N-Ethylbenzisoxazolium tetrafluoroborate stands as a testament to the power of heterocyclic chemistry in developing sophisticated reagents for organic synthesis. Its design, featuring a reactive cationic core and a non-interfering anionic partner, makes it an effective and reliable choice for the critical task of amide bond formation. For researchers in drug discovery and peptide science, a thorough understanding of its structure, synthesis, and mechanism of action is invaluable for the successful construction of complex molecular targets.

References

-

e-EROS Encyclopedia of Reagents for Organic Synthesis. N-Ethylbenzisoxazolium tetrafluoroborate. Available from: [Link]

-

e-EROS Encyclopedia of Reagents for Organic Synthesis | Request PDF. Available from: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of N-Ethylbenzisoxazolium Tetrafluoroborate (Woodward's Reagent K)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Reagent

N-Ethylbenzisoxazolium tetrafluoroborate, widely recognized in the scientific community as Woodward's Reagent K, is a potent and versatile reagent with significant applications in peptide synthesis and other areas of organic chemistry. Its efficacy is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under different environmental conditions. A thorough understanding of these characteristics is paramount for its effective storage, handling, and application in research and development.

This technical guide provides a comprehensive overview of the current knowledge regarding the solubility and stability of N-Ethylbenzisoxazolium tetrafluoroborate. It is designed to equip researchers, scientists, and drug development professionals with the critical information and methodologies required to harness the full potential of this reagent while ensuring experimental reproducibility and the integrity of their results.

Core Physicochemical Properties

| Property | Value | Source |

| Chemical Name | N-Ethylbenzisoxazolium tetrafluoroborate | |

| Synonym | Woodward's Reagent K | |

| CAS Number | 4611-62-5 | |

| Molecular Formula | C₉H₁₀BF₄NO | |

| Molecular Weight | 234.99 g/mol | |

| Appearance | Crystalline solid | [1] |

| Melting Point | 108-110 °C | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Solubility Profile: A Guide to Solvent Selection

The solubility of N-Ethylbenzisoxazolium tetrafluoroborate is a critical factor in its application, influencing reaction kinetics, purification, and formulation. While extensive quantitative data remains to be fully elucidated in publicly available literature, a qualitative understanding provides a strong foundation for solvent selection.

Qualitative Solubility Overview [1]

-

High Solubility: Acetonitrile, Aqueous Acid

-

Slight Solubility: Dichloromethane

This information suggests that polar aprotic solvents like acetonitrile are effective for dissolving N-Ethylbenzisoxazolium tetrafluoroborate, which is consistent with its salt-like nature. Its solubility in acidic aqueous solutions points towards its stability at low pH, a crucial aspect that will be further explored in the stability section. The limited solubility in less polar solvents like dichloromethane indicates that solvent polarity plays a significant role in the dissolution process.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method, based on the equilibrium concentration technique, provides a reliable framework for determining the solubility of N-Ethylbenzisoxazolium tetrafluoroborate in various solvents at different temperatures.

Objective: To determine the equilibrium solubility of N-Ethylbenzisoxazolium tetrafluoroborate in a given solvent at a specified temperature.

Materials:

-

N-Ethylbenzisoxazolium tetrafluoroborate

-

Selected solvent (e.g., acetonitrile, water, buffered solutions)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Ethylbenzisoxazolium tetrafluoroborate to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

-

Stir the suspensions at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a syringe filter to remove any remaining micro-particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted sample using a validated HPLC method. A reverse-phase HPLC method with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a suitable starting point.

-

Prepare a calibration curve using standard solutions of N-Ethylbenzisoxazolium tetrafluoroborate of known concentrations.

-

Determine the concentration of the analyte in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Stability Profile: Ensuring Reagent Integrity

The stability of N-Ethylbenzisoxazolium tetrafluoroborate is a critical consideration for its storage and effective use. Degradation can lead to a loss of reactivity and the formation of impurities that may interfere with experimental outcomes.

Key Stability Considerations:

-

pH Sensitivity: N-Ethylbenzisoxazolium tetrafluoroborate is reported to be unstable in aqueous solutions with a pH above 4.[1] This instability is likely due to the hydrolysis of the benzisoxazolium ring, a reaction that is catalyzed by hydroxide ions.

-

Hydrolysis of the Tetrafluoroborate Anion: The tetrafluoroborate anion (BF₄⁻) itself is susceptible to hydrolysis, particularly in the presence of water and at elevated temperatures. This process can lead to the formation of fluoride ions and boric acid.

-

Hygroscopicity: The hygroscopic nature of the compound necessitates storage in a dry environment to prevent moisture-induced degradation.

-

Thermal Stability: The melting point of 108-110 °C provides an upper limit for its solid-state thermal stability under ambient pressure. Decomposition may occur at or above this temperature.

-

Storage Recommendations: To maintain its integrity, N-Ethylbenzisoxazolium tetrafluoroborate should be stored at 0-5°C in a tightly sealed container, protected from moisture and light.[1]

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation studies are essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and for understanding the molecule's intrinsic stability. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

dot

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol for a Preliminary Hydrolytic Stability Study

This protocol outlines a basic experiment to investigate the hydrolytic stability of N-Ethylbenzisoxazolium tetrafluoroborate at different pH values.

Objective: To assess the rate of degradation of N-Ethylbenzisoxazolium tetrafluoroborate in aqueous solutions at various pH levels.

Materials:

-

N-Ethylbenzisoxazolium tetrafluoroborate

-

Buffered solutions (e.g., pH 2, 4, 7, 9)

-

HPLC system with a UV detector

-

Thermostatically controlled incubator

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of N-Ethylbenzisoxazolium tetrafluoroborate in acetonitrile.

-

In separate volumetric flasks, add a small aliquot of the stock solution to each of the buffered solutions to achieve a final concentration suitable for HPLC analysis.

-

-

Incubation:

-

Transfer the solutions to sealed vials and place them in an incubator at a controlled temperature (e.g., 25°C or 40°C).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Immediately analyze the samples by HPLC to determine the remaining concentration of N-Ethylbenzisoxazolium tetrafluoroborate.

-

-

Data Analysis:

-

Plot the concentration of the compound as a function of time for each pH condition.

-

Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

-

Compare the degradation rates at different pH values to identify the conditions of greatest instability.

-

Analytical Methodologies for Purity and Stability Assessment

Robust analytical methods are essential for determining the purity of N-Ethylbenzisoxazolium tetrafluoroborate and for monitoring its stability over time.

dot

Caption: Key Analytical Methods for Characterization.

-

High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity assessment and stability studies. A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification of both.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the identification of unknown impurities and degradation products by providing molecular weight and fragmentation information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of N-Ethylbenzisoxazolium tetrafluoroborate and aiding in the structural elucidation of its degradation products.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and for identifying polymorphic or salt forms.

Conclusion and Future Perspectives

N-Ethylbenzisoxazolium tetrafluoroborate is a reagent of significant utility, and a comprehensive understanding of its solubility and stability is fundamental to its successful application. This guide has synthesized the available information and provided robust experimental frameworks for generating further quantitative data.

Key takeaways for the researcher include:

-

Solvent Choice: Acetonitrile and acidic aqueous solutions are suitable solvents, while less polar organic solvents are generally poor choices.

-

Stability is pH-Dependent: The compound is sensitive to basic conditions and should be handled in acidic or neutral environments to prevent hydrolysis.

-

Strict Storage is Crucial: Due to its hygroscopic nature and thermal sensitivity, storage at low temperatures in a dry, inert atmosphere is imperative.

Future research should focus on generating comprehensive quantitative solubility data in a wider range of pharmaceutically and synthetically relevant solvents. Detailed mechanistic studies on its degradation pathways under various stress conditions will further enhance our ability to predict its behavior and develop more stable formulations and reaction conditions. Such endeavors will undoubtedly expand the applicability of this versatile reagent in the ever-evolving landscape of chemical and pharmaceutical sciences.

References

Sources

Unlocking the Potential: A Theoretical Guide to the Reactivity of N-Ethylbenzisoxazolium Salts

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, N-Ethylbenzisoxazolium salts are emerging as versatile intermediates and potential pharmacophores. Their unique electronic structure, characterized by a strained isoxazolium ring fused to a benzene ring, imparts a fascinating and often complex reactivity profile. Understanding the underlying principles governing their behavior is paramount for harnessing their full potential in the design of novel therapeutics and synthetic methodologies. This in-depth technical guide provides a comprehensive theoretical framework for the reactivity of N-Ethylbenzisoxazolium salts, synthesizing established principles of isoxazole chemistry with computational insights to offer a predictive understanding for researchers in the field.

The N-Ethylbenzisoxazolium Cation: An Introduction to its Electronic Landscape

The reactivity of the N-Ethylbenzisoxazolium cation is fundamentally dictated by the electronic distribution within its bicyclic structure. The fusion of the electron-rich benzene ring with the electron-deficient N-alkylated isoxazolium moiety creates a system with distinct reactive sites. The positive charge is not localized solely on the nitrogen atom but is delocalized across the heterocyclic ring, rendering the C3 and C7a carbon atoms susceptible to nucleophilic attack. The N-O bond, inherent to the isoxazole core, is a point of latent instability, prone to cleavage under various conditions.[1]

Computational studies on related isoxazole systems reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the isoxazolium ring, highlighting its electrophilic nature.[2] The presence of the N-ethyl group, an electron-donating alkyl substituent, subtly modulates this reactivity by inductively pushing electron density towards the ring, thereby slightly stabilizing the cation compared to its N-H counterpart. However, this effect is generally not substantial enough to completely deactivate the ring towards nucleophilic attack.

Theoretical Methodologies for Probing Reactivity

To dissect the intricate reaction mechanisms of N-Ethylbenzisoxazolium salts, a robust computational chemistry toolkit is indispensable. Density Functional Theory (DFT) has proven to be a powerful method for investigating the electronic structure, reaction pathways, and transition states of similar heterocyclic systems.[3]

Workflow for Theoretical Reactivity Studies:

Caption: A typical workflow for the computational investigation of reaction mechanisms.

Causality in Method Selection:

-

DFT Functionals: The choice of DFT functional is critical. For systems like N-Ethylbenzisoxazolium salts, hybrid functionals such as B3LYP or M06-2X often provide a good balance between computational cost and accuracy for predicting geometries and energetic barriers.[4]

-

Basis Sets: A Pople-style basis set, such as 6-31G(d,p), is a common starting point for geometry optimizations, while larger basis sets like 6-311+G(d,p) are recommended for more accurate single-point energy calculations.

-

Solvent Effects: Given that many reactions involving these salts are performed in solution, incorporating a solvation model (e.g., the Polarizable Continuum Model - PCM) is crucial for obtaining realistic energy profiles.[5]

Key Reactivity Patterns: A Theoretical Perspective

The reactivity of N-Ethylbenzisoxazolium salts can be broadly categorized into several key pathways, each with its own unique mechanistic nuances.

Ring-Opening Reactions: The Achilles' Heel of the Isoxazolium Core

The inherent strain and the weak N-O bond in the isoxazolium ring make it susceptible to ring-opening reactions, particularly in the presence of nucleophiles and bases.[1]

Mechanism of Base-Mediated Ring Opening:

Caption: Generalized mechanism for the base-mediated ring-opening of N-Ethylbenzisoxazolium salts.

Theoretical calculations can elucidate the energetics of this process, predicting the activation barrier for the initial nucleophilic attack and the subsequent ring cleavage. The nature of the nucleophile plays a significant role; "hard" nucleophiles like hydroxide ions tend to favor attack at the more electrophilic C3 position, leading to the formation of a 2-(N-ethyl-2-hydroxybenzamido) derivative.

Cycloaddition Reactions: Building Complexity from the Isoxazolium Scaffold

N-Ethylbenzisoxazolium salts can serve as precursors to highly reactive intermediates, such as isoxazolium ylides, which can participate in [3+2] cycloaddition reactions.[6] Deprotonation of the carbon atom adjacent to the nitrogen can generate an ylide, a 1,3-dipole, which can then react with various dipolarophiles to construct five-membered rings.

Experimental Protocol for Ylide Generation and Trapping:

-

Salt Dissolution: Dissolve the N-Ethylbenzisoxazolium salt (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile) under an inert atmosphere.

-

Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base, such as triethylamine or DBU (1.1 equivalents), dropwise.

-

Dipolarophile Addition: Immediately following base addition, introduce the dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.2 equivalents).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride, extract the product with a suitable organic solvent, and purify by column chromatography.

Theoretical Insights into Cycloaddition:

Frontier Molecular Orbital (FMO) theory is a valuable tool for predicting the regioselectivity and reactivity of these cycloaddition reactions. The energy and coefficients of the Highest Occupied Molecular Orbital (HOMO) of the isoxazolium ylide and the LUMO of the dipolarophile will dictate the preferred orientation of the reactants in the transition state.

Nucleophilic Attack at the Benzene Ring: A Less Common Pathway

While the isoxazolium ring is the primary site of reactivity, under certain conditions, nucleophilic aromatic substitution (SNAr) on the benzene ring can occur. This is generally less favorable due to the lower electrophilicity of the benzene ring compared to the isoxazolium moiety. The presence of strong electron-withdrawing groups on the benzene ring would be necessary to activate it towards this type of reaction.

Factors Influencing Reactivity: A Predictive Framework

The reactivity of N-Ethylbenzisoxazolium salts is not static but can be finely tuned by several factors.

| Factor | Influence on Reactivity | Theoretical Rationale |

| Substituents on the Benzene Ring | Electron-withdrawing groups (e.g., -NO₂, -CN) increase the electrophilicity of the entire system, accelerating nucleophilic attack. Electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect. | Perturbation of the molecular orbital energies. Electron-withdrawing groups lower the LUMO energy, making the molecule a better electron acceptor. |

| Nature of the Nucleophile | "Soft" nucleophiles may favor attack at different sites compared to "hard" nucleophiles, potentially leading to different reaction outcomes. | Governed by Hard and Soft Acids and Bases (HSAB) theory. |

| Solvent Polarity | Polar solvents can stabilize the charged ground state and transition states, influencing reaction rates. | Solvation models in computational chemistry can quantify these effects. |

| Counter-ion | The nature of the counter-ion can affect the solubility and stability of the salt, indirectly influencing its reactivity. | Explicitly modeling the counter-ion in theoretical calculations can provide insights into its role. |

Spectroscopic Characterization: Bridging Theory and Experiment

Theoretical calculations can aid in the interpretation of experimental spectroscopic data, providing a powerful tool for structure elucidation.

-

NMR Spectroscopy: Calculated NMR chemical shifts (using methods like GIAO) can be compared with experimental data to confirm the structure of reactants, intermediates, and products.[7]

-

Infrared (IR) Spectroscopy: Computed vibrational frequencies can be used to assign the characteristic peaks in an experimental IR spectrum, such as the C=N and N-O stretching frequencies of the isoxazolium ring.[8]

-

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectra, providing insights into the electronic structure of the molecule.[2]

Conclusion: A Roadmap for Future Exploration

The theoretical framework presented here offers a robust foundation for understanding and predicting the reactivity of N-Ethylbenzisoxazolium salts. By leveraging the power of computational chemistry, researchers can gain unprecedented insights into reaction mechanisms, design more efficient synthetic routes, and rationally design novel molecules with desired properties. The interplay between theoretical predictions and experimental validation will undoubtedly continue to drive innovation in the application of these fascinating heterocyclic compounds.

References

- Patil, P., Thakur, A., Sharma, A., & Flora, S.J.S. (2020). Natural products and their derivatives as multifunctional ligands against Alzheimer's disease. Drug Dev. Res., 81, 165–183.

- Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.

- N‐Heterocyclic carbenes (NHCs) are commonly prepared by deprotonation of azolium salts using strong anionic bases. (2025).

- Obasi, L.N., et al. (2011). Synthesis, Spectroscopic Characterization and Antibacterial Screening of Novel N-(Benzothiazol-2-YL)Ethanamides. SciELO.

- Beckler, T. D., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 26(45), 9722-9727.

- Herein, an evaluation of the initial step of benzoxazine polymerization is presented by mass spectrometry... (n.d.).

- Ali, U., Shoaib, M., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.

- The mechanism begins in the same way with the nucleophile(N) attacking the carbonyl to form a tetrahedral intermediate... (n.d.). OCLUE - Open Textbook Publishing.

- Sączewski, F., Gdaniec, M., & Data, K. (2017). A new imidazoline-containing Bunte salt: Synthesis, molecular and electronic structure.

- Density functional theory and ab initio calculations were carried out to investigate two probable unimolecular decomposition channels of isoxazole. (n.d.).

- The synthesis and spectroscopic characterisation of some representative N-alkyl-substituted qu

- This organic chemistry video tutorial focuses the mechanism of nucleophilic addition reaction to aldehydes and ketones. (2017). YouTube.

- A systematic investigation of imidazo- and pyrazoloiodazinium salts is presented. (n.d.). Beilstein Journals.

- N-Alkylation of NH-azoles with ketonic, phenolic or indole Mannich bases. (n.d.).

- Structural and computational investigation of the novel isoxazole derivative... (2026).

- A variety of substituted isoxazolo[3,4-b]quinolin-3(1H)-ones... (2025).

- Reactions of imidazolium ylides with dimethyl acetylenedicarboxylate in polar solvents (methanol) were studied. (2019).

- A novel, fast, and straightforward procedure for the synthesis of di- and trifunctionalized isoxazoles... (n.d.). OUCI.

- it it can undergo immediately the loss of nitrogen to form a carbine once this carbine is formed... (2025). YouTube.

- Beckler, T. D., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed.

- Various substituted benzisoxazoles have been prepared by a [3 + 2] cycloaddition of nitrile oxides and arynes. (n.d.). Organic Chemistry Portal.

- A new synthetic approach to π-extended imidazolium salts is developed based on 1,3-dipolar cycloaddition... (n.d.). RSC Publishing.

- Fragmentation chemistry of the parent isoxazole molecule and its substituents has been the subject of several experimental and theoretical investigations. (2023). Journal of the American Society for Mass Spectrometry.

- The X-ray powder diffraction patterns of the AMB, NIA and AMB with NIA are clearly different... (n.d.). SciSpace.